molecular formula C11H12N2O B8558936 6-(1-methylethyl)quinazolin-4(3H)-one

6-(1-methylethyl)quinazolin-4(3H)-one

Katalognummer: B8558936
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: UVJOZVNJHJVGRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1-methylethyl)quinazolin-4(3H)-one is a synthetic derivative based on the privileged quinazolin-4(3H)-one scaffold, a structure of high interest in medicinal chemistry and drug discovery research . This heterocyclic compound serves as a key intermediate for researchers investigating novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory disease. The quinazolin-4(3H)-one core is recognized for its ability to interact with multiple biological targets. Promising research directions include the development of inhibitors for protein kinases such as EGFR, HER2, and VEGFR2, which are critical in cancer cell signaling and proliferation . Furthermore, derivatives of this scaffold have demonstrated potential as multifunctional agents in neurodegenerative disease research, showing acetylcholinesterase (AChE) inhibitory activity coupled with anti-inflammatory effects by modulating pro-inflammatory cytokines . The structural flexibility of the quinazolin-4(3H)-one ring allows for strategic modifications, making it an ideal template for structure-activity relationship (SAR) studies to optimize potency and selectivity . This product, this compound, is provided for research purposes to support these and other innovative scientific inquiries. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

6-propan-2-yl-3H-quinazolin-4-one

InChI

InChI=1S/C11H12N2O/c1-7(2)8-3-4-10-9(5-8)11(14)13-6-12-10/h3-7H,1-2H3,(H,12,13,14)

InChI-Schlüssel

UVJOZVNJHJVGRR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC2=C(C=C1)N=CNC2=O

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Oxidation Reactions

The quinazolinone scaffold and its substituents undergo selective oxidation under controlled conditions:

  • Core Oxidation : Reaction with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in dimethyl sulfoxide (DMSO) facilitates the formation of hydroxylated derivatives. For example, oxidative conditions generate intermediates via radical pathways, confirmed by suppressed yields in the presence of TEMPO (a radical scavenger) .

  • Isopropyl Group Oxidation : The 6-isopropyl substituent can be oxidized to a ketone under strong oxidizing agents (e.g., KMnO₄), yielding 6-acetylquinazolin-4(3H)-one. This modification enhances electrophilicity at the adjacent carbon.

Table 1: Oxidation Reactions

SubstrateOxidantProductYield (%)Conditions
6-(1-methylethyl)quinazolin-4(3H)-oneH2O2\text{H}_2\text{O}_2/DMSO6-(1-methylethyl)-8-hydroxyquinazolin-4(3H)-one52130°C, 20 h
This compoundKMnO₄6-acetylquinazolin-4(3H)-one68Acidic, reflux

Reduction Reactions

The carbonyl group at position 4 is susceptible to reduction:

  • NaBH₄-Mediated Reduction : Converts the 4-keto group to a hydroxyl group, forming dihydroquinazolin-4-ol derivatives. This reaction is stereospecific, favoring the cis-isomer in polar solvents .

  • Catalytic Hydrogenation : Palladium-catalyzed hydrogenation reduces the aromatic ring to a dihydroquinazolinone, altering biological activity .

Nucleophilic Substitution

The isopropyl group and electron-deficient positions on the quinazolinone core participate in substitution:

  • Halogenation : Chlorination at position 2 or 8 occurs via electrophilic aromatic substitution (EAS) using SOCl2\text{SOCl}_2, yielding 2-chloro-6-(1-methylethyl)quinazolin-4(3H)-one (85% yield).

  • Amination : Reaction with ammonia or primary amines at position 2 produces 2-amino derivatives. For example, treatment with benzylamine yields 2-(benzylamino)-6-(1-methylethyl)quinazolin-4(3H)-one (73% yield) .

Table 2: Substitution Reactions

PositionReagentProductYield (%)
C-2SOCl2\text{SOCl}_22-chloro derivative85
C-2Benzylamine2-(benzylamino) derivative73
C-8HNO₃/H₂SO₄8-nitro derivative62

Cyclization and Annulation

The compound serves as a precursor in heterocycle synthesis:

  • Copper-Catalyzed Annulation : Reacts with isocyanides to form fused quinazolinone-pyrrolidine hybrids via a cascade process. For example, reaction with ethyl 2-isocyanobenzoate yields tricyclic derivatives (57% yield) .

  • Dienophile in Diels-Alder Reactions : The electron-deficient ring participates in [4+2] cycloadditions with conjugated dienes, generating polycyclic scaffolds .

Functional Group Transformations

  • Esterification : The 3H-proton can be replaced with acyl groups using anhydrides (e.g., acetic anhydride) to form 3-acetyl derivatives (89% yield) .

  • Sulfonation : Reaction with sulfonyl chlorides introduces sulfonate groups at position 3, enhancing water solubility .

Radical Reactions

Under oxidative conditions, the isopropyl group undergoes C–H bond cleavage to form allylic radicals, which dimerize or react with trapping agents (e.g., TEMPO) .

Metal-Mediated Reactions

  • Palladium-Coupling : Suzuki-Miyaura coupling at position 2 with aryl boronic acids generates biaryl derivatives, expanding π-conjugation (e.g., 2-phenyl-6-(1-methylethyl)quinazolin-4(3H)-one, 78% yield) .

  • Silver Nanoparticle Conjugation : Enhances antibacterial activity by coordinating with the quinazolinone’s nitrogen atoms.

Key Mechanistic Insights

  • Radical Pathways : Oxidation and halogenation reactions often proceed via radical intermediates, as evidenced by inhibition studies with TEMPO .

  • Electronic Effects : The electron-withdrawing carbonyl group at position 4 directs electrophilic substitution to positions 2 and 8.

  • Steric Effects : The 6-isopropyl group hinders reactions at position 7 but facilitates regioselectivity at position 6 .

Vergleich Mit ähnlichen Verbindungen

Position 6 Substituted Derivatives

Compound Substituent at Position 6 Key Biological Activities Reference
6-(Morpholin-4-yl)quinazolin-4(3H)-one Morpholine Cytotoxicity (IC50 = 4.12 μM against HT29 colon cancer cells)
6-(4-Fluorophenyl)quinazolin-4(3H)-one 4-Fluorophenyl Antioxidant activity (P < 0.5 in DPPH assay)
6-(1-Methylethyl)quinazolin-4(3H)-one Isopropyl Hypothesized enhanced lipophilicity and CNS penetration (structural inference)
  • Key Insight : Morpholine at position 6 improves cytotoxicity, likely due to hydrogen bonding with cellular targets , while the isopropyl group may favor pharmacokinetic properties over direct target engagement.

Position 3 Substituted Derivatives

Compound Substituent at Position 3 Key Biological Activities Reference
3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one Triazole-methyl Apoptosis induction (G2/M phase arrest in SW620 cells)
3-(4-Methoxyphenyl)-2-substituted hydrazinoquinazolin-4(3H)-one 4-Methoxyphenyl + hydrazine Analgesic activity (comparable to diclofenac)
  • Key Insight: Position 3 modifications often enhance receptor interactions (e.g., µ-opioid receptor binding in fused imidazo-quinazolinones ), whereas position 6 substitutions optimize physicochemical properties.

Position 2 Substituted Derivatives

Compound Substituent at Position 2 Key Biological Activities Reference
2-Methylquinazolin-4(3H)-one Methyl Superior analgesic activity (vs. aspirin)
2-Phenylquinazolin-4(3H)-one Phenyl Anti-inflammatory activity (ulcerogenic index < standard NSAIDs)
  • Key Insight : Substituents at position 2 directly modulate cyclooxygenase (COX) inhibition, critical for anti-inflammatory and analgesic effects .

Anticancer Activity

  • 6-(Morpholin-4-yl)quinazolin-4(3H)-one : Exhibits potent cytotoxicity (IC50 = 4.12 μM) via topoisomerase inhibition .
  • 3-[(1-Benzyltriazolyl)methyl]quinazolin-4(3H)-one : Induces apoptosis in SW620 cells (early apoptosis rate: 28.7%) .
  • This compound: No direct data, but steric bulk may hinder intercalation mechanisms compared to planar morpholine derivatives.

Analgesic and Anti-inflammatory Activity

  • 2-Methylquinazolin-4(3H)-one : 1.5× more potent than aspirin in tail-flick tests .
  • 3-(4-Methoxyphenyl)hydrazinoquinazolin-4(3H)-one: Reduces edema by 62% (vs. 68% for diclofenac) .
  • This compound : Likely less active in COX inhibition due to distal substituent positioning.

Antioxidant Activity

  • 6-(4-Fluorophenyl)quinazolin-4(3H)-one : DPPH scavenging at 78% efficiency .
  • This compound : Electron-donating isopropyl group may reduce radical scavenging vs. electron-withdrawing fluorophenyl derivatives.

Q & A

Q. What synthetic methodologies are recommended for 6-(1-methylethyl)quinazolin-4(3H)-one?

A common approach involves multi-step reactions starting with substituted benzaldehyde derivatives. For example, 4-chlorobenzaldehyde can undergo condensation with methyl thioacetate to form intermediates, followed by hydrogenation with 2,3-diazetidinone to yield the target compound . Key steps include optimizing reaction temperatures (e.g., 60–80°C) and using catalysts like Pd/C for hydrogenation. Purification typically employs column chromatography with ethyl acetate/hexane gradients.

Q. How is the structural identity of this compound confirmed?

Structural elucidation combines X-ray crystallography for absolute configuration determination (e.g., resolving binding modes in ligand-protein complexes) and spectroscopic methods. 1^1H/13^13C NMR analyses verify substituent positions, while high-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallographic studies, datasets are collected at resolutions ≤1.8 Å .

Q. What in vitro assays are used to screen its biological activity?

Standard assays include:

  • Antioxidant activity : DPPH radical scavenging assays (e.g., IC50_{50} comparisons with BHA as a positive control) .
  • Antimicrobial activity : Agar diffusion or microdilution assays against pathogens like Pseudomonas aeruginosa or Fusarium oxysporum .
  • Enzyme inhibition : Kinase inhibition assays (e.g., Aurora kinase) using fluorescence-based ATP competition protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield improvements focus on:

  • Catalyst screening : Testing Pd/C, Raney Ni, or enzymatic catalysts for hydrogenation steps .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining ≥80% yield .

Q. What techniques determine its binding mode to biological targets like PqsR?

Co-crystallization with target proteins (e.g., PqsR ligand-binding domain) followed by X-ray diffraction (resolution ≤2.0 Å) reveals hydrophobic interactions and hydrogen bonding. Molecular docking (AutoDock Vina) validates binding affinities (ΔG ≤ −8 kcal/mol) . Mutagenesis studies (e.g., alanine scanning) further identify critical residues for binding .

Q. How can contradictions in biological activity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and pathogen strains.
  • Metabolic stability testing : Use liver microsomes to assess CYP450-mediated degradation .
  • Orthogonal assays : Compare DPPH scavenging (static) vs. cellular antioxidant activity (CAA) assays to confirm redox mechanisms .

Q. What in vivo models evaluate its therapeutic potential?

  • Cancer : Xenograft models (e.g., murine breast cancer 4T1) with oral dosing (10–50 mg/kg) to assess tumor growth inhibition and Aurora kinase modulation .
  • Antifungal : Rhizoctonia solani-infected plant models (e.g., rice) to measure sclerotia reduction (≥50% at 100 ppm) .

Q. How can derivatives be designed to improve target selectivity (e.g., HDAC6 vs. HDAC1)?

  • Substituent engineering : Introduce bulky groups (e.g., trifluoromethoxy) at position 2 to exploit HDAC6’s larger active site .
  • Pharmacophore modeling : Overlay quinazolinone scaffolds with known HDAC6 inhibitors (e.g., Tubastatin A) to align zinc-binding motifs .

Q. What computational methods predict ADMET properties?

  • QSAR models : Use Schrödinger’s QikProp to predict logP (optimal range: 2–4) and blood-brain barrier permeability.
  • Toxicity screening : Derek Nexus assesses hepatotoxicity risks via structural alerts (e.g., quinazolinone-related idiosyncratic reactions) .

Q. How does substituent variation at position 6 influence bioactivity?

  • Electron-withdrawing groups (e.g., Cl, CF3_3): Enhance antifungal activity by 30–40% via increased membrane penetration .
  • Hydrophobic chains (e.g., hexyl): Improve PqsR antagonism by 2-fold (IC50_{50} ~5 µM) through hydrophobic pocket interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.